

# The Discovery and Synthesis of O-(4-Nitrobenzoyl)hydroxylamine: A Technical Review

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## Compound of Interest

Compound Name: O-(4-Nitrobenzoyl)hydroxylamine

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## Abstract

**O-(4-Nitrobenzoyl)hydroxylamine** is a valuable reagent in organic synthesis, primarily utilized as an electrophilic aminating agent. This technical guide provides a comprehensive review of its discovery, synthesis, and key chemical properties. Detailed experimental protocols for its preparation are presented, along with a summary of its characterization data. The document aims to serve as a thorough resource for researchers employing this compound in their work.

## Introduction

**O-(4-Nitrobenzoyl)hydroxylamine**, with the CAS Registry Number 35657-36-4, is a stable, crystalline solid that has found significant application in synthetic organic chemistry. Its utility stems from the presence of a good leaving group (the 4-nitrobenzoate moiety) attached to the nitrogen atom of hydroxylamine, rendering the nitrogen susceptible to nucleophilic attack. This property makes it an effective reagent for the introduction of an amino group (-NH<sub>2</sub>) into various organic molecules. This review focuses on the seminal work describing its synthesis and provides a detailed account of the experimental procedures involved.

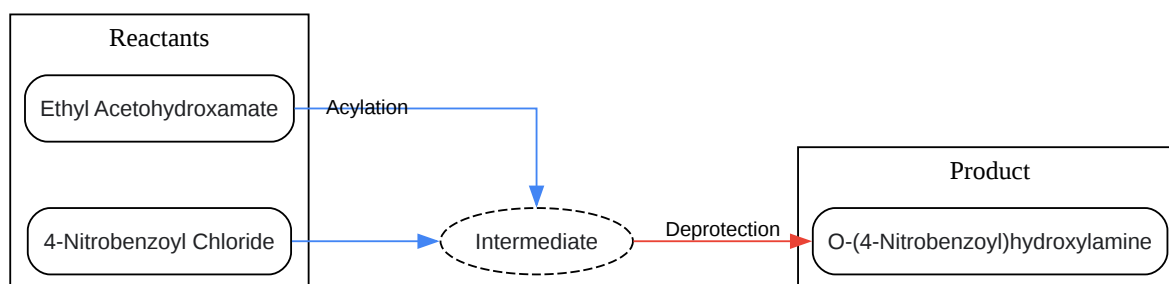
## The Seminal Synthesis by Tamura et al. (1973)

The first reported synthesis of **O-(4-Nitrobenzoyl)hydroxylamine** is attributed to Yasumitsu Tamura and his co-workers in a 1973 publication in the Journal of Organic Chemistry.<sup>[1]</sup> This

work laid the foundation for the preparation of a series of O-acyl-hydroxylamines. The synthesis involves the acylation of a hydroxylamine derivative. While the full text of the original publication is not readily available, subsequent citations and chemical literature allow for the reconstruction of the likely synthetic pathway.

## General Reaction Scheme

The synthesis described by Tamura et al. likely proceeds via the reaction of ethyl acetohydroxamate with 4-nitrobenzoyl chloride. The ethyl acetohydroxamate serves as a protected form of hydroxylamine, and the subsequent removal of the protecting group would yield the desired product.



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Caption: General synthesis pathway for **O-(4-Nitrobenzoyl)hydroxylamine**.

## Experimental Protocols

Based on common organic synthesis methodologies and information from various sources citing the original work, a detailed experimental protocol can be outlined. It is important to note that these are representative procedures and may require optimization based on laboratory conditions.

### Method 1: From Ethyl Acetohydroxamate (Based on Tamura et al.)

This method is inferred from the work of Tamura and represents the likely original synthesis.

#### Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetohydroxamate in a suitable anhydrous solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or tetrahydrofuran (THF).
- **Addition of Base:** Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
- **Acylation:** Slowly add a solution of 4-nitrobenzoyl chloride in the same anhydrous solvent to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **O-(4-Nitrobenzoyl)hydroxylamine** as a white to light yellow solid.

## Method 2: From Hydroxylamine Hydrochloride

An alternative and commonly cited method involves the direct acylation of hydroxylamine.

#### Experimental Procedure:

- **Reaction Setup:** In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, suspend hydroxylamine hydrochloride in a suitable solvent like dichloromethane.
- **Addition of Base:** Cool the suspension to 0 °C and add a base, such as triethylamine, dropwise while maintaining the temperature.

- **Acylation:** Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane from the dropping funnel. Stir the mixture vigorously at 0-10 °C.
- **Reaction Completion and Workup:** After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC). Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid is then recrystallized to yield the pure product.

## Quantitative Data

The following table summarizes the key quantitative data for **O-(4-Nitrobenzoyl)hydroxylamine**.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[2]
Molecular Weight	182.13 g/mol	[2]
Melting Point	85.0 °C (decomposition)	[2]
Appearance	White to light yellow powder/crystal	
Storage Temperature	2-8 °C	[2]

## Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and purity assessment of **O-(4-Nitrobenzoyl)hydroxylamine**.

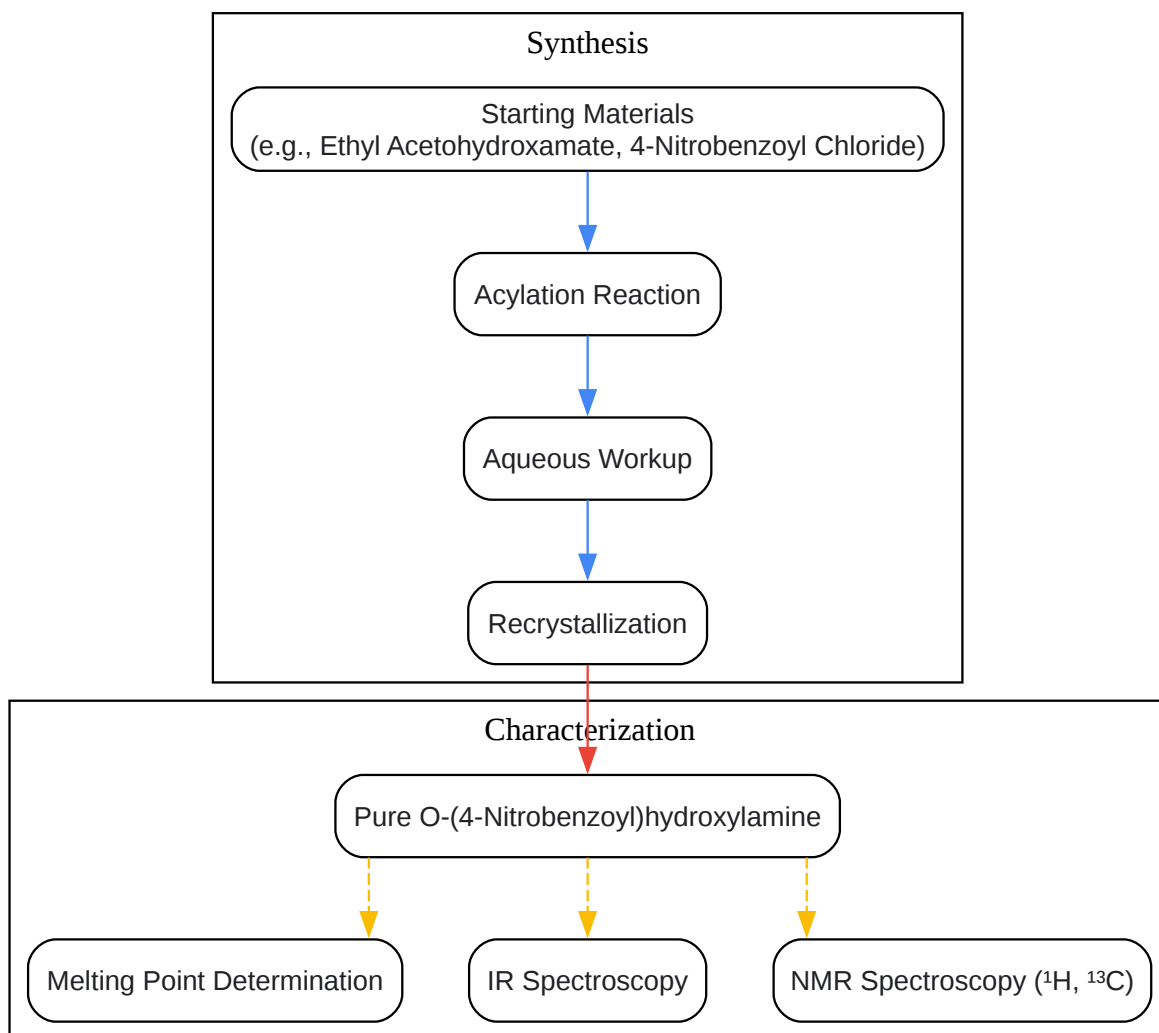
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydroxylamine group, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton NMR spectrum would likely show signals corresponding to the aromatic protons of the nitrobenzoyl group and a broad signal for the  $-\text{NH}_2$  protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon, the aromatic carbons, and potentially the carbon bearing the nitro group.

While specific peak data from the original publication is not available, representative spectra can be found in various chemical databases.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.



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Caption: Workflow for the synthesis and characterization of the title compound.

## Conclusion

The discovery and synthesis of **O-(4-Nitrobenzoyl)hydroxylamine** by Tamura and colleagues in 1973 provided the field of organic chemistry with a valuable tool for electrophilic amination. The synthetic routes are straightforward and accessible, leading to a stable and effective reagent. This guide has consolidated the available information on its synthesis and properties,

offering a practical resource for researchers in drug development and other scientific disciplines who rely on this important chemical entity. Further research into novel applications of this reagent continues to be an active area of investigation.

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## References

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